molecular formula C11H22ClN3O2 B6195038 tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride CAS No. 2680530-73-6

tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride

Cat. No.: B6195038
CAS No.: 2680530-73-6
M. Wt: 263.8
InChI Key:
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Description

Tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research[_{{{CITATION{{{_2{tert-Butyl (1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its reactivity for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions of tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride can yield a range of products, including derivatives with altered functional groups, which are useful in further chemical synthesis and research.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating new chemical entities.

Biology: In biological research, tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride is used to study enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: In the pharmaceutical industry, this compound is employed in the development of new drugs. Its structural features allow it to interact with biological targets, leading to potential therapeutic applications.

Industry: Beyond research, this compound finds applications in various industrial processes, including the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl N-[5-(dimethylamino)pentyl]carbamate

  • Tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate

Uniqueness: Tert-butyl 5-(dimethylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride stands out due to its specific structural features and reactivity profile. Unlike some similar compounds, it offers unique advantages in terms of stability and versatility in chemical synthesis.

Properties

CAS No.

2680530-73-6

Molecular Formula

C11H22ClN3O2

Molecular Weight

263.8

Purity

95

Origin of Product

United States

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